An In-depth Technical Guide to 3-(1H-Pyrazol-3-yl)propiolic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-(1H-Pyrazol-3-yl)propiolic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(1H-Pyrazol-3-yl)propiolic acid, a molecule of significant interest in medicinal chemistry and materials science. Given the limited direct experimental data available for this specific compound, this document synthesizes information from foundational chemical principles and the known properties of its constituent pyrazole and propiolic acid moieties to present a predictive yet robust profile.
Introduction: The Scientific Merit of a Bifunctional Scaffold
3-(1H-Pyrazol-3-yl)propiolic acid is a heterocyclic compound that marries the functionalities of a pyrazole ring and a propiolic acid side chain. The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery, present in a multitude of approved pharmaceuticals.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The propiolic acid moiety, with its reactive triple bond and carboxylic acid group, offers a versatile handle for a variety of chemical transformations, making it a valuable building block in organic synthesis.[6][7] The combination of these two pharmacologically and synthetically important fragments in a single molecule suggests a high potential for the development of novel therapeutics and functional materials.
Predicted Physicochemical and Spectroscopic Properties
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₆H₄N₂O₂ | Based on the chemical structure. |
| Molecular Weight | 136.11 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Pyrazole and many of its carboxylic acid derivatives are solids at room temperature.[8] |
| Melting Point | Expected to be relatively high | The presence of hydrogen bonding donors (pyrazole N-H and carboxylic acid O-H) and the rigid, planar structure would contribute to a stable crystal lattice. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). | The carboxylic acid group will impart some water solubility, but the overall aromatic character suggests better solubility in organic solvents. |
| pKa | The carboxylic acid proton is expected to be acidic (pKa ~2-3). The pyrazole N-H is weakly acidic (pKa ~14), while the pyridine-like nitrogen is weakly basic. | The electron-withdrawing nature of the pyrazole ring and the alkyne will increase the acidity of the carboxylic acid compared to a simple alkyl carboxylic acid. Propiolic acid itself has a pKa of 1.84.[6] |
Spectroscopic Profile (Predicted)
| Technique | Expected Features |
| ¹H NMR | - A singlet for the pyrazole C4-H (~6.5 ppm).- A broad singlet for the pyrazole N-H proton (can be variable and may exchange with D₂O).- A singlet for the carboxylic acid proton (can be broad and variable).- A singlet for the pyrazole C5-H (~7.7 ppm). |
| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon (~160-170 ppm).- Two signals for the alkyne carbons (~70-90 ppm).- Signals for the pyrazole ring carbons (~100-140 ppm). |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- A C≡C stretch (alkyne) (~2100-2260 cm⁻¹, may be weak).- An N-H stretch from the pyrazole ring (~3100-3180 cm⁻¹).[9] |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. |
Chemical Reactivity and Synthetic Pathways
The reactivity of 3-(1H-Pyrazol-3-yl)propiolic acid is dictated by its three key functional groups: the pyrazole ring, the alkyne, and the carboxylic acid.
Reactivity Profile
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position.[10] The N1-H is acidic and can be deprotonated with a base, allowing for N-alkylation or N-acylation. The pyridine-like nitrogen (N2) is basic and can be protonated or act as a ligand for metal coordination.[11]
-
Alkyne Group: The terminal alkyne is a versatile functional group that can participate in a wide range of reactions, including:
-
Click Chemistry: The terminal alkyne can undergo copper-catalyzed or strain-promoted azide-alkyne cycloadditions to form triazoles.
-
Sonogashira Coupling: The C-H bond of the terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium and copper catalyst.[12][13]
-
Addition Reactions: The triple bond can undergo addition reactions with various reagents, such as halogens, hydrogen halides, and water.
-
-
Carboxylic Acid Group: The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.
Potential Synthetic Pathways
The synthesis of 3-(1H-Pyrazol-3-yl)propiolic acid is not explicitly described in the literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of 3-substituted pyrazoles and propiolic acids. A likely approach would involve a Sonogashira coupling reaction.
Proposed Synthetic Workflow:
Caption: Potential synthetic routes to 3-(1H-Pyrazol-3-yl)propiolic acid.
Experimental Protocol: A Hypothetical Sonogashira Coupling
This protocol is a generalized procedure and would require optimization.
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-iodo-1H-pyrazole (1 equivalent) in a suitable solvent such as DMF or THF.
-
Addition of Reagents: To the solution, add propiolic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), a copper(I) co-catalyst (e.g., CuI, 0.1 equivalents), and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-(1H-Pyrazol-3-yl)propiolic acid.
Applications in Drug Discovery and Materials Science
The unique structural features of 3-(1H-Pyrazol-3-yl)propiolic acid suggest its utility in several scientific domains.
Medicinal Chemistry and Drug Development
The pyrazole core is a cornerstone of many therapeutic agents.[1] The incorporation of a propiolic acid moiety provides a handle for further functionalization, allowing for the synthesis of a diverse library of compounds for biological screening.
Potential Therapeutic Targets:
-
Kinase Inhibition: Many pyrazole-containing compounds are known kinase inhibitors used in cancer therapy.[2]
-
Anti-inflammatory Agents: The pyrazole scaffold is present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[3]
-
Antimicrobial Agents: Pyrazole derivatives have shown promising antibacterial and antifungal activities.[4][14]
Workflow for Fragment-Based Drug Discovery:
Caption: A potential workflow for utilizing the title compound in drug discovery.
Materials Science
The rigid, planar structure and the presence of hydrogen bonding motifs make 3-(1H-Pyrazol-3-yl)propiolic acid an interesting candidate for the development of:
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyrazole nitrogen atoms and the carboxylate group can coordinate to metal ions to form extended network structures with potential applications in gas storage, catalysis, and sensing.
-
Liquid Crystals: The rod-like shape of the molecule could lead to the formation of liquid crystalline phases.
-
Functional Polymers: The propiolic acid can be polymerized or incorporated into polymer backbones to create materials with specific electronic or optical properties.
Safety and Handling
While specific toxicity data for 3-(1H-Pyrazol-3-yl)propiolic acid is unavailable, it should be handled with care, assuming it possesses hazards associated with its constituent parts. Propiolic acid is corrosive, toxic, and flammable.[6] Pyrazole derivatives can also have varying degrees of toxicity.
Recommended Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
3-(1H-Pyrazol-3-yl)propiolic acid represents a promising yet underexplored chemical entity. Its combination of a biologically active pyrazole core and a synthetically versatile propiolic acid handle makes it a highly attractive building block for the development of new pharmaceuticals and advanced materials. While this guide provides a robust theoretical framework, further experimental investigation is crucial to fully elucidate its properties and unlock its potential.
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